molecular formula C9H9F3IN B8259944 5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B8259944
M. Wt: 315.07 g/mol
InChI Key: APBOFVAQDBVSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that features both iodine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of iodine and trifluoromethyl groups often enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride would yield a fluorinated derivative of the original compound.

Scientific Research Applications

5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline exerts its effects is primarily through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in various chemical reactions. These properties allow the compound to interact with molecular targets and pathways in unique ways, making it valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both iodine and trifluoromethyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

5-iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3IN/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOFVAQDBVSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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